Trimethyl(pentafluorophenyl)silane
Overview
Description
Trimethyl(pentafluorophenyl)silane, with the molecular formula C₉H₉F₅Si , is a compound that features a silicon atom bonded to a trimethyl group and a pentafluorophenyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is a colorless to almost colorless liquid with a boiling point of 165°C and a specific gravity of 1.26 at 20°C .
Mechanism of Action
Target of Action
It has been used in the production of anionic complexes of tetrakis(pentafluorophenyl)indium . More research is needed to identify the primary targets and their roles.
Mode of Action
It’s known to interact with other compounds in the production of anionic complexes
Action Environment
Trimethyl(pentafluorophenyl)silane is a flammable liquid and vapor . It should be stored in a well-ventilated place and kept cool . It should also be kept away from heat, sparks, open flames, or other hot surfaces . These environmental factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl(pentafluorophenyl)silane can be synthesized using organometallic derivatives. One common method involves the reaction of a Grignard reagent, prepared from bromopentafluorobenzene, with trimethylchlorosilane. This reaction typically yields this compound in moderate to high yields under mild conditions . Another method involves the use of bis(pentafluorophenyl)magnesium, which reacts with trimethylchlorosilane to produce the desired compound .
Industrial Production Methods: Industrial production of this compound often involves the decarboxylation of pentafluorobenzoic acid in the presence of silylating agents or the decarboxylation of corresponding trimethylsilyl ethers . These methods are preferred due to their efficiency and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(pentafluorophenyl)silane undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
Reduction Reactions: Tris(pentafluorophenyl)borane is commonly used as a catalyst in reduction reactions involving this compound.
Substitution Reactions: Reagents such as anhydrous potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium fluoride ([NBu₄]F) are used to catalyze substitution reactions.
Major Products:
Reduction Products: Alcohols and carbonyl compounds are reduced to their corresponding hydrocarbons.
Substitution Products: Arylketones and other substituted aromatic compounds are formed.
Scientific Research Applications
Trimethyl(pentafluorophenyl)silane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Trimethoxy(pentafluorophenyl)silane: This compound has similar applications but differs in its reactivity due to the presence of methoxy groups instead of methyl groups.
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity, it is used in similar catalytic applications but has different electronic properties due to the boron atom.
Uniqueness: Trimethyl(pentafluorophenyl)silane is unique due to its combination of stability, reactivity, and the ability to introduce pentafluorophenyl groups into organic molecules. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.
Properties
IUPAC Name |
trimethyl-(2,3,4,5,6-pentafluorophenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F5Si/c1-15(2,3)9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABHTFORECKGBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304996 | |
Record name | Trimethyl(pentafluorophenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206-46-8 | |
Record name | Trimethyl(pentafluorophenyl)silane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimethyl(pentafluorophenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl(pentafluorophenyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trimethyl(pentafluorophenyl)silane react with fluorinated arenes?
A1: this compound can undergo C-F activation in the presence of nickel(0) complexes and fluorinated arenes like hexafluorobenzene. This reaction exhibits high chemo- and regioselectivity. For instance, with hexafluorobenzene, the reaction selectively activates the C-F bond para to the trimethylsilyl group, forming trans-[Ni((i)Pr2Im)2(F)(4-(SiMe3)C6F4)] []. The reaction proceeds through an η2-arene intermediate, as evidenced by the isolation and characterization of [Ni((i)Pr2Im)2(η(2)-C6F6)] [].
Q2: Can this compound be used to form C-C bonds?
A2: Yes, this compound reacts with alicyclic perfluoroimines in the presence of a fluoride anion to form new C-C bonds []. The reaction can yield mono-, di-, and trisubstituted products depending on the stoichiometry and the specific imine used. Interestingly, the reaction exhibits a significant heterocyclic ring effect, with perfluoro-(5,6-dihydro-2H-1,4-oxazine) showing higher reactivity compared to perfluoro-(3,4-dihydro-2H-pyrrole) [].
Q3: What is the role of this compound in organic synthesis?
A3: this compound serves as a valuable reagent for introducing pentafluorophenyl groups into organic molecules. It acts as an electrophilic pentafluorophenyl source in reactions with nucleophiles. For example, under nucleophilic catalysis conditions, it reacts with ketones to yield the corresponding trimethylsilyl enol ethers []. The steric bulk of the pentafluorophenyl group influences the reaction rate, with bulky substituents on the ketone decreasing reactivity [].
Q4: Are there photochemical reactions involving this compound?
A4: Yes, this compound can be synthesized through a photochemical reaction between bis(trimethylsilyl)mercury and hexafluorobenzene []. This reaction proceeds via a free radical mechanism and yields this compound alongside tetrafluoro-1,3- and -1,4-bis(trimethylsilyl)benzene [].
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